molecular formula C9H13N3OS B1367580 N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide CAS No. 104617-51-8

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Cat. No. B1367580
CAS RN: 104617-51-8
M. Wt: 211.29 g/mol
InChI Key: QXKCTWPNUINDQK-UHFFFAOYSA-N
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Description

“N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide” is a chemical compound with the empirical formula C9H13N3OS . Its molecular weight is 211.28 . This compound is in solid form .


Molecular Structure Analysis

The SMILES string of this compound is CC(NC1CCC2=C(SC(N)=N2)C1)=O . The InChI key is QXKCTWPNUINDQK-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compounds containing a new scaffold, tetrahydrobenzo, disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide” include a density of 1.3±0.1 g/cm3 . The compound is not applicable for flash point .

Scientific Research Applications

Pharmacological Activity

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide and its derivatives have shown promising results in various pharmacological studies. For instance:

  • Antitumor Activity : Certain derivatives of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide were evaluated for their antitumor activity. Specifically, compounds showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
  • Analgesic Activity : Synthesized acetamide derivatives were investigated for their potential analgesic properties using various tests. These compounds demonstrated significant analgesic effects in the tested models (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).
  • Antimicrobial Evaluation : Some compounds synthesized from N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide showed good antimicrobial potential, with significant activity against various bacterial and fungal strains (Pawar, Kale, Zori, & Dorugade, 2021).

Chemical Synthesis and Modification

The chemical structure and synthesis of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide and its derivatives have been a focus of research, leading to a variety of applications:

  • Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, such as substituted imidazole, triazin, and thiazolidine (Mahmood & Ahmad, 2020).
  • Anticholinesterase Activity and Cytotoxicity : Amide derivatives were synthesized and evaluated for their anticholinesterase properties. Some compounds showed potent anticholinesterase activity (Altıntop, Kaplancıklı, Ozdemir, Turan-Zitouni, Temel, & Akalın, 2012).
  • Complexes with Pd(II) and Pt(II) : N-acetamide complexes of Pd(II) and Pt(II) were prepared and characterized, showing potential anticancer effects against various cancer cell lines (Al‐Janabi, Al-Jumaili, Saeed, Abd, & Sinn, 2020).

Other Biological Activities

Research has also explored other biological applications of this compound:

  • Photophysical Properties : The photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were studied, providing insights into their potential applications in materials science (Balijapalli et al., 2017).
  • Ligand-Protein Interactions : Studies have also focused on understanding the ligand-protein interactions of benzothiazolinone acetamide analogs, which could be relevant for drug development (Mary et al., 2020).

Safety and Hazards

The safety information available indicates that this compound is classified as Acute Tox. 3 Oral . The precautionary statements include P301 + P330 + P331 + P310 .

properties

IUPAC Name

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKCTWPNUINDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546341
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104617-51-8
Record name N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104617-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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